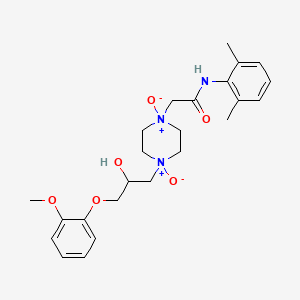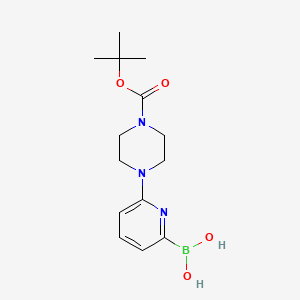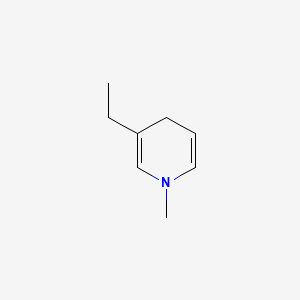
Phentermine-d5 (hydrochloride) (CRM)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phentermine-d5 (hydrochloride) (CRM) is a certified reference material . It is intended for use as an internal standard for the quantification of phentermine by GC- or LC-mass spectrometry . Phentermine is an α-methylated amphetamine that activates trace amine associated receptor 1 (TAAR1, EC 50 = 5.47 µM). It potently stimulates the release of norepinephrine (IC 50 = 39.4 nM), with less effect on the release of dopamine and serotonin (IC 50 s = 262 and 3,511 nM, respectively) .
Molecular Structure Analysis
Phentermine-d5 (hydrochloride) (CRM) has a molecular formula of C10H10D5N•HCl . The canonical SMILES representation isNC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl . Physical And Chemical Properties Analysis
Phentermine-d5 (hydrochloride) (CRM) has a molecular weight of 190.7 . The solubility and storage conditions were not specified in the search results.Applications De Recherche Scientifique
Functionalization in Organic Synthesis
Phentermine hydrochloride is used in organic synthesis, particularly in the functionalization of pharmaceuticals through cyclometalated compounds. A study by Vicente, Saura-Llamas, and Bautista (2005) demonstrated the use of Phentermine hydrochloride in the regiospecific functionalization of molecules, highlighting its potential in creating specialized pharmaceutical compounds (Vicente, Saura-Llamas, & Bautista, 2005).
Pharmacological Action
Research has explored the pharmacological actions of Phentermine hydrochloride, including its impact on neurotransmitter release. A study by Balcioglu and Wurtman (1998) investigated the effects of Phentermine on the release of brain dopamine and serotonin in rats. This research provides insight into the drug's mechanism of action in the central nervous system and its potential applications in treating various neurological conditions (Balcioglu & Wurtman, 1998).
Obesity Research
Phentermine hydrochloride has been studied extensively in the context of obesity treatment. Research by Kim et al. (2006) focused on the efficacy and safety of Phentermine in Korean obese individuals, contributing to our understanding of its role in weight management (Kim et al., 2006).
Drug Addiction Studies
The combination of Phentermine with other substances has been studied in the context of drug addiction. Rothman et al. (1998) explored the actions of Phentermine and Fenfluramine in various animal models of drug addiction, providing valuable data for developing treatments for addictive disorders (Rothman et al., 1998).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Phentermine-d5 (hydrochloride) (CRM) can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzaldehyde-d5", "Nitroethane", "Aniline", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Hydrogen chloride gas", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of Benzaldehyde-d5 and Nitroethane in the presence of an acidic catalyst to form 2-nitro-1-phenylpropan-1-ol-d5.", "Step 2: Reduction of 2-nitro-1-phenylpropan-1-ol-d5 with Sodium borohydride to yield 2-amino-1-phenylpropan-1-ol-d5.", "Step 3: Acylation of 2-amino-1-phenylpropan-1-ol-d5 with Acetyl chloride in the presence of a base to form N-acetyl-2-amino-1-phenylpropan-1-ol-d5.", "Step 4: Reaction of N-acetyl-2-amino-1-phenylpropan-1-ol-d5 with Aniline in the presence of Hydrogen chloride gas to yield Phentermine-d5.", "Step 5: Formation of Phentermine-d5 hydrochloride salt by treating Phentermine-d5 with Hydrochloric acid in Methanol/Ethyl acetate mixture.", "Step 6: Purification of the final product by recrystallization from Water." ] } | |
Numéro CAS |
1330236-21-9 |
Nom du produit |
Phentermine-d5 (hydrochloride) (CRM) |
Formule moléculaire |
C10H10D5N · HCl |
Poids moléculaire |
190.7 |
InChI |
InChI=1S/C10H15N.ClH/c1-10(2,11)8-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/i3D,4D,5D,6D,7D; |
Clé InChI |
NCAIGTHBQTXTLR-BQAHAFBHSA-N |
SMILES |
NC(C)(C)CC1=C([2H])C([2H])=C([2H])C([2H])=C1[2H].Cl |
Synonymes |
2-methyl-1-(phenyl-d5)propan-2-amine, monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



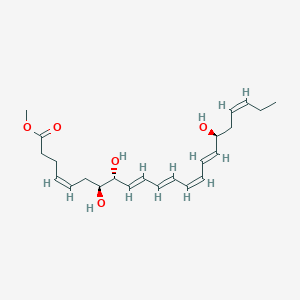
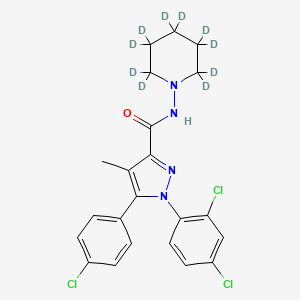

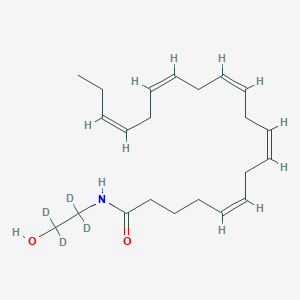
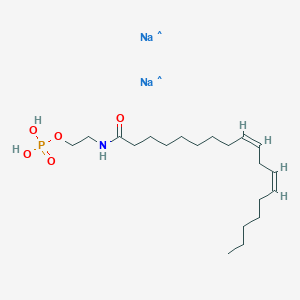
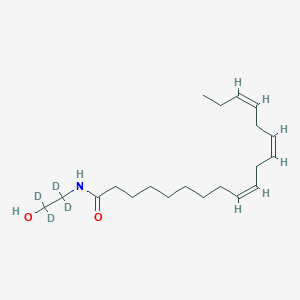
![tert-Butyl 2-(tert-butyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B594195.png)



